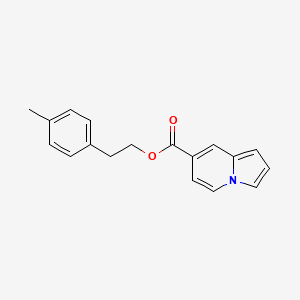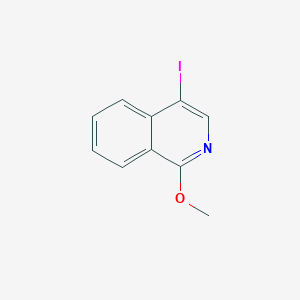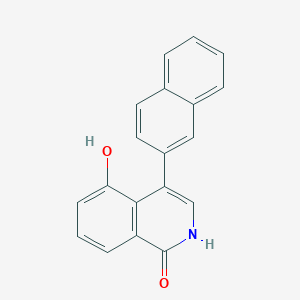
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H5BrOS. It is also known as 2-(2-bromoacetyl)thiophene hydrobromide. This compound is widely used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide can be synthesized through a two-step process:
Bromination of 2-acetonylthiophene: 2-acetonylthiophene is reacted with bromine in the presence of potassium carbonate to generate 2-bromo-1-(thiophen-2-yl)propanone.
Conversion to 2-Bromo-1-(thiophen-2-yl)ethanone: The intermediate 2-bromo-1-(thiophen-2-yl)propanone is then reacted with potassium carbonate and alcohol to produce 2-bromo-1-(thiophen-2-yl)ethanone[][1].
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Applications De Recherche Scientifique
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2-methyl-6-trifluoromethyl-pyridin-3-yl)ethanone hydrobromide
- 2-Bromo-1-(3-bromothiophen-2-yl)ethanone
- 2-Bromo-1-(2-thienyl)ethanone
Uniqueness
2-Bromo-1-(thiophen-2-yl)ethanone hydrobromide is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C6H6Br2OS |
|---|---|
Poids moléculaire |
285.99 g/mol |
Nom IUPAC |
2-bromo-1-thiophen-2-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrOS.BrH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4H2;1H |
Clé InChI |
XNWCYTARROGLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-(Benzyloxy)-3-methylimidazo[1,5-a]pyridin-1-yl)acetonitrile](/img/structure/B11842806.png)

![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)



![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)




![7-(2,4-Dimethylphenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11842892.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
